molecular formula C22H23ClF3N5 B11332021 3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11332021
M. Wt: 449.9 g/mol
InChI Key: AIUGXWJVMHARPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a chlorophenyl group, a trifluoromethyl group, and a piperazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. Commonly used reagents include hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, using chlorobenzene derivatives and suitable catalysts.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Ring: The piperazine ring is incorporated through nucleophilic substitution reactions, using piperazine derivatives and appropriate leaving groups.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, amines, and alcohols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydrolyzed products.

Scientific Research Applications

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE can be compared with other similar compounds, such as:

    1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERIDINE: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.

    1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)MORPHOLINE: This compound has a morpholine ring instead of a piperazine ring.

    1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PYRROLIDINE: This compound has a pyrrolidine ring instead of a piperazine ring.

The uniqueness of 1-[3-(4-CHLOROPHENYL)-5-METHYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H23ClF3N5

Molecular Weight

449.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C22H23ClF3N5/c1-14(2)13-29-8-10-30(11-9-29)18-12-15(3)27-21-19(16-4-6-17(23)7-5-16)20(22(24,25)26)28-31(18)21/h4-7,12H,1,8-11,13H2,2-3H3

InChI Key

AIUGXWJVMHARPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.